Nanomolar Inhibition of Urea Transporter UT-B vs. Micromolar Activity of Thienopyridine Analog CB-20
The compound 1,3-Bis(6-methylpyridin-2-yl)urea demonstrates exceptionally potent and direct inhibition of the human urea transporter UT-B, with a reported IC50 of 11 nM in erythrocyte-based hypotonic lysis assays [1]. This represents a >100-fold increase in potency compared to the thienopyridine-derived UT-B inhibitor CB-20, which exhibits IC50 values in the low micromolar range (e.g., 1.29 ± 0.03 µM for human UT-B) under similar functional conditions [2]. This stark difference in potency highlights a significant advantage in target engagement for the target compound.
| Evidence Dimension | Inhibitory Potency (IC50) against Human Urea Transporter UT-B |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | CB-20 (thienopyridine): IC50 = 1.29 ± 0.03 µM (1290 nM) |
| Quantified Difference | ~117-fold more potent |
| Conditions | Erythrocyte hypotonic lysis assay for target compound; transwell chamber urea transport assay for comparator. |
Why This Matters
This >100-fold improvement in potency justifies procurement for research where strong and specific engagement of the UT-B target is required, potentially enabling studies at much lower compound concentrations and reducing off-target effects.
- [1] BindingDB BDBM50394962 (CHEMBL1394231). Activity Spreadsheet -- Enzyme Inhibition Constant Data. View Source
- [2] A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters. Acta Pharmacologica Sinica, 41, 65–72 (2020). doi:10.1038/s41401-019-0284-y. View Source
